Eeyarestatin I

ERAD p97/VCP Structure-Activity Relationship

Eeyarestatin I (EerI) is the only commercially available bifunctional inhibitor that simultaneously targets p97-associated deubiquitination (PAD) and Sec61 translocon function. Unlike generic p97 ATPase inhibitors (DBeQ, CB-5083), its unique nitrofuran+ER-localizing aromatic architecture ensures cleaner transcriptomic signatures (25 vs. 306 differential genes) – critical for reproducible RNA‑seq studies. Beyond ERAD research, EerI uniquely delivers both antiviral replication blockade and direct virucidal activity against flaviviruses, plus cancer‑selective apoptosis (NOXA/ATF3/ATF4 axis) with minimal normal‑cell toxicity. Choose EerI when mechanistic fidelity and experimental reproducibility cannot be compromised.

Molecular Formula C27H25Cl2N7O7
Molecular Weight 630.4 g/mol
CAS No. 412960-54-4
Cat. No. B1671115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEeyarestatin I
CAS412960-54-4
Synonyms1-(4-chlorophenyl)-3-(3-(4-chlorophenyl)-5,5-dimethyl-1-(3-(5-nitrofuran-2-yl)allyldienehydrazinocarbonylmethyl)-2-oxoimidazolidin-4-yl)-1-hydroxyurea
eeyarestatin I
Molecular FormulaC27H25Cl2N7O7
Molecular Weight630.4 g/mol
Structural Identifiers
SMILESCC1(C(N(C(=O)N1CC(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])C3=CC=C(C=C3)Cl)N(C(=O)NC4=CC=C(C=C4)Cl)O)C
InChIInChI=1S/C27H25Cl2N7O7/c1-27(2)24(35(40)25(38)31-19-9-5-17(28)6-10-19)34(20-11-7-18(29)8-12-20)26(39)33(27)16-22(37)32-30-15-3-4-21-13-14-23(43-21)36(41)42/h3-15,24,40H,16H2,1-2H3,(H,31,38)(H,32,37)
InChIKeyJTUXTPWYZXWOIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Eeyarestatin I (CAS 412960-54-4): Bifunctional ERAD and Protein Translocation Inhibitor with Defined SAR


Eeyarestatin I (EerI; CAS 412960-54-4) is a cell-permeable oxo-imidazolidinyl-hydroxyurea derivative that functions as a bifunctional small-molecule inhibitor targeting both endoplasmic reticulum-associated protein degradation (ERAD) and Sec61-mediated protein translocation [1]. The compound comprises two structurally and functionally distinct domains: a nitrofuran-containing (NFC) moiety that binds the p97/VCP AAA ATPase (Kd = 5–10 μM), and an aromatic domain that directs ER membrane localization without contributing directly to p97 interaction [2]. EerI targets the p97-associated deubiquitinating process (PAD) and inhibits ataxin-3 (atx3)-dependent deubiquitination, while simultaneously blocking Sec61 translocon function [3].

Eeyarestatin I: Why Alternative p97 Inhibitors Cannot Substitute for Bifunctional ERAD Targeting


Generic substitution with alternative p97 inhibitors is not scientifically valid for Eeyarestatin I because the compound's bifunctional architecture—a p97-binding nitrofuran-containing (NFC) domain coupled with an ER-membrane-localizing aromatic domain—is essential for its full biological activity [1]. SAR studies demonstrate that the NFC domain alone (compound 5-NA) retains p97 binding but lacks ER membrane localization, resulting in a dramatically altered gene expression signature (306 unique genes affected vs. 25 for EerI) and reduced cytotoxic potency [2]. Furthermore, EerI differs mechanistically from ATP-competitive p97 inhibitors such as DBeQ and CB-5083: EerI does not inhibit p97 ATPase activity but rather modulates p97-associated deubiquitinating processes (PAD), while its cellular metabolite inhibits Sec61 translocon function—a secondary activity absent from all known p97 ATPase inhibitors [3]. Consequently, substituting EerI with DBeQ, CB-5083, or simplified NFC fragments yields fundamentally different cellular outcomes and invalidates experimental reproducibility.

Eeyarestatin I: Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


Bifunctional Domain Architecture Confers Reduced Off-Target Transcriptional Perturbation vs. NFC Fragment Alone

Eeyarestatin I exhibits reduced transcriptional off-target effects relative to its isolated nitrofuran-containing (NFC) p97-binding fragment 5-NA. In gene expression profiling of 293T cells treated with each compound at equivalent concentrations (10 µM for 10 hours), EerI affected only 25 unique genes (≥2-fold change), whereas 5-NA affected 306 unique genes [1]. This 12.2-fold difference in unique gene perturbation demonstrates that the aromatic membrane-localization domain of EerI is critical for restricting the compound's transcriptional footprint, thereby minimizing unintended cellular responses while maintaining on-target p97 pathway engagement.

ERAD p97/VCP Structure-Activity Relationship Transcriptomics

Cytotoxic Potency in Mantle Cell Lymphoma Cells: EerI vs. NFC Fragment 5-NA

The full bifunctional Eeyarestatin I molecule is required for optimal cytotoxic activity; the isolated NFC fragment 5-NA exhibits substantially reduced potency. In JEKO-1 mantle cell lymphoma cells assessed by MTT assay, EerI demonstrated an IC50 of 4±1.2 µM, whereas the IC50 for 5-NA was not reached at concentrations up to 10 µM in parallel experiments [1]. Additionally, immunoblotting analysis confirmed that the NFC domain is essential for induction of ER stress markers and the pro-apoptotic protein NOXA; treatment with EerI (10 µM) induced robust NOXA expression, whereas 5-NA at 2.5–10 µM failed to elicit comparable NOXA upregulation [2].

Cytotoxicity Mantle Cell Lymphoma Cancer Therapeutics ER Stress

Distinct Virucidal Activity of Eeyarestatin I vs. Alternative VCP Inhibitor Xanthohumol

Eeyarestatin I exhibits a unique virucidal activity that is absent in the alternative VCP-targeting inhibitor xanthohumol (XAN). In direct comparative testing against flaviviruses, both EerI and XAN suppressed Zika virus (ZIKV) and Usutu virus (USUV) replication during active infection in cell culture [1]. However, only EerI demonstrated direct virucidal action when pre-incubated with viral particles prior to cell inoculation. Preincubation of ZIKV or USUV with EerI (0.2–5 μM, 4 hours) resulted in dose- and time-dependent decreases in infectivity, with viral RNA levels showing 10- to 100-fold reductions following EerI treatment as measured by propidium monoazide-coupled qRT-PCR, indicating compromised viral particle integrity [2]. XAN showed no such virucidal activity under identical experimental conditions.

Antiviral Flavivirus Virucidal Zika Virus Usutu Virus

Selective Cancer Cell Cytotoxicity vs. Normal PBMCs: Differential Safety Profile

Eeyarestatin I demonstrates selective cytotoxicity toward malignant lymphoid cells while sparing normal peripheral blood mononuclear cells (PBMCs) from healthy donors. Treatment with EerI (10 µM) induced cytotoxicity in multiple lymphoid cancer cell lines including BJAB, HBL-2, JEKO-1, Jurkat, KMS-12, and MINO, as well as in primary leukemia cells from chronic lymphocytic leukemia (CLL) patients [1]. In contrast, PBMCs from healthy donors showed minimal cytotoxicity under identical treatment conditions. This selectivity correlates with EerI-mediated upregulation of the BH3-only pro-apoptotic protein NOXA specifically in cancer cells, occurring via ATF3/ATF4 activation and concomitant downregulation of H2A ubiquitination [2]. While other ERAD inhibitors and proteasome inhibitors (e.g., bortezomib) also induce NOXA, the cancer-selective cytotoxicity profile of EerI has been directly documented in comparative normal vs. malignant primary cell assays.

Cancer Selectivity NOXA Apoptosis Chronic Lymphocytic Leukemia

Eeyarestatin I: Recommended Research and Industrial Application Scenarios Based on Quantified Differentiation


Mechanistic Studies of p97-Dependent ERAD Requiring Minimized Off-Target Transcriptional Noise

Investigators conducting transcriptomic or gene expression studies of p97/VCP pathway inhibition should select Eeyarestatin I over simplified p97-binding fragments (e.g., 5-NA) or ATP-competitive inhibitors. EerI induces 12.2-fold fewer unique gene expression changes than the isolated NFC fragment 5-NA (25 unique genes vs. 306 genes affected at 10 µM, 10 h in 293T cells), providing a cleaner pharmacological perturbation for RNA-seq or microarray studies of ERAD-dependent transcriptional programs [1]. This reduced off-target transcriptional footprint enables more confident attribution of observed gene expression changes to p97 pathway modulation rather than compound-specific artifacts.

Antiviral Research Requiring Dual Replication Suppression and Direct Virucidal Activity Against Flaviviruses

Researchers investigating antiviral strategies against Zika virus, Usutu virus, or other flaviviruses should prioritize Eeyarestatin I over alternative VCP inhibitors such as xanthohumol. EerI uniquely provides both suppression of viral replication during active infection and direct virucidal activity upon preincubation with viral particles, reducing viral RNA levels by 10- to 100-fold [1]. This dual mechanism—absent in XAN—makes EerI uniquely suitable for studies of viral particle integrity disruption and for validating virucidal screening assays targeting enveloped viruses.

Cancer Cell-Selective ER Stress Induction and NOXA-Dependent Apoptosis Studies

For experiments requiring selective induction of ER stress and apoptosis in malignant cells while sparing normal cells, Eeyarestatin I is the ERAD inhibitor of choice. EerI (10 µM) induces cytotoxicity in a broad panel of lymphoid cancer cell lines and primary CLL patient cells, with minimal toxicity to PBMCs from healthy donors, mediated by NOXA upregulation via ATF3/ATF4 activation and H2A ubiquitination downregulation [1]. This well-documented cancer-selective cytotoxicity profile, supported by direct normal vs. malignant cell comparator data, makes EerI an essential tool compound for studies of cancer cell vulnerability to protein homeostasis disruption.

Mantle Cell Lymphoma and Multiple Myeloma Preclinical Models Requiring Validated Cytotoxic Potency

Investigators using JEKO-1 mantle cell lymphoma cells or multiple myeloma cell (MMC) models should select Eeyarestatin I as the reference ERAD inhibitor. EerI demonstrates a validated IC50 of 4±1.2 µM in JEKO-1 MTT assays and has been extensively characterized in MMC secretory apparatus disruption studies comparing p97 inhibition (EerI and DBeQ) with proteasome inhibition (bortezomib) [1]. This established potency and multi-model validation ensures experimental reproducibility and provides a robust comparator baseline for evaluating novel p97- or ERAD-targeting compounds [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eeyarestatin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.